molecular formula C10H10N2O B15336974 3-Acetyl-7-methylimidazo[1,2-a]pyridine

3-Acetyl-7-methylimidazo[1,2-a]pyridine

Cat. No.: B15336974
M. Wt: 174.20 g/mol
InChI Key: RIWXTIDVNVIKQK-UHFFFAOYSA-N
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Description

3-Acetyl-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic structure that combines a pyridine ring with an imidazole ring, making it a valuable framework for drug discovery and development .

Preparation Methods

The synthesis of 3-Acetyl-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. This process can be catalyzed by acids or bases and often requires heating .

Industrial production methods may involve multicomponent reactions, oxidative coupling, and tandem reactions to streamline the synthesis and improve yields. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

3-Acetyl-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

These reactions can lead to the formation of various derivatives, which may exhibit different biological activities and properties .

Scientific Research Applications

3-Acetyl-7-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-7-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, the compound can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

3-Acetyl-7-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H10N2O/c1-7-3-4-12-9(8(2)13)6-11-10(12)5-7/h3-6H,1-2H3

InChI Key

RIWXTIDVNVIKQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C(=O)C

Origin of Product

United States

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